3-(Benzyloxy)-2-bromo-6-iodopyridine
Overview
Description
3-(Benzyloxy)-2-bromo-6-iodopyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the second position, and an iodine atom at the sixth position of the pyridine ring. The unique substitution pattern on the pyridine ring makes this compound an interesting subject for various chemical reactions and applications.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Utilized in the formation of carbon-carbon bonds in organic synthesis.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential biological activities and as a building block for drug development.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
A structurally similar compound, 3-(benzyloxy)pyridin-2-amine, has been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 in humans . These proteins play crucial roles in inflammation and cellular growth processes, respectively.
Mode of Action
For instance, the benzyloxy group in similar compounds has been found to interact with ATP binding sites, guiding multi-attribute drug design .
Biochemical Pathways
Benzyloxy compounds have been associated with various metabolic pathways, including those involving aminopyridines and derivatives . These compounds are known to interact with pyridine rings, which are integral to numerous biochemical processes.
Result of Action
Based on the known targets of similar compounds, it can be speculated that this compound may influence inflammation and cellular growth processes .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-bromo-6-iodopyridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The benzyloxy group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms act as leaving groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation of the benzyloxy group can yield benzoic acid derivatives.
Reduction Products: Reduction can lead to the formation of benzyl alcohol derivatives.
Comparison with Similar Compounds
- 3-(Benzyloxy)-2-chloro-6-iodopyridine
- 3-(Benzyloxy)-2-bromo-6-fluoropyridine
- 3-(Benzyloxy)-2-bromo-6-chloropyridine
Uniqueness: The presence of both bromine and iodine atoms in 3-(Benzyloxy)-2-bromo-6-iodopyridine makes it unique compared to other halogenated pyridines. This dual halogenation provides distinct reactivity patterns and allows for selective functionalization in synthetic applications.
Properties
IUPAC Name |
2-bromo-6-iodo-3-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrINO/c13-12-10(6-7-11(14)15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBRJJUIQFHRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452371 | |
Record name | 3-(Benzyloxy)-2-bromo-6-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443307-26-4 | |
Record name | 3-(Benzyloxy)-2-bromo-6-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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